Ethyl-5-amino-2,3-dimethylisonicotinate
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Overview
Description
Ethyl-5-amino-2,3-dimethylisonicotinate is a chemical compound with the molecular formula C10H14N2O2 It is a derivative of isonicotinic acid, featuring an ethyl ester group, an amino group, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-5-amino-2,3-dimethylisonicotinate typically involves the esterification of isonicotinic acid followed by the introduction of amino and methyl groups. One common method involves the reaction of isonicotinic acid with ethanol in the presence of a strong acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes followed by catalytic amination and alkylation. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for commercial production .
Chemical Reactions Analysis
Types of Reactions
Ethyl-5-amino-2,3-dimethylisonicotinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
Ethyl-5-amino-2,3-dimethylisonicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl-5-amino-2,3-dimethylisonicotinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl-5-amino-2,3-dimethylisonicotinate can be compared with other similar compounds, such as:
Ethyl-5-amino-2-methylnicotinate: This compound has a similar structure but lacks one of the methyl groups.
Ethyl-5-amino-3-methylisonicotinate: Similar but with a different methyl group position.
Ethyl-5-aminoisonicotinate: Lacks both methyl groups, making it less complex.
These comparisons highlight the unique structural features of this compound, which may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 5-amino-2,3-dimethylpyridine-4-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-4-14-10(13)9-6(2)7(3)12-5-8(9)11/h5H,4,11H2,1-3H3 |
InChI Key |
UCWVCOHXNOGJGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=C1N)C)C |
Origin of Product |
United States |
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